

# Application Notes and Protocols for Suspension Culture of HEK293 Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 293P-1

Cat. No.: B15141226

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of modern biotechnology and biomedical research, prized for their high transfectability and capacity for producing complex recombinant proteins with human-like post-translational modifications.[1][2][3] Initially established as an adherent cell line, the adaptation of HEK293 cells to suspension culture has revolutionized large-scale biopharmaceutical production, offering scalability and process consistency that is challenging to achieve with adherent cultures.[4][5] Suspension cultures allow for high-density growth in bioreactors, simplifying processes and increasing yields of viral vectors and recombinant proteins.[4][6]

These application notes provide a comprehensive guide to the successful suspension culture of HEK293 cells, including protocols for routine maintenance, adaptation from adherent culture, cryopreservation, and transient transfection for recombinant protein expression.

## Key Quantitative Data for HEK293 Suspension Culture

The following tables summarize critical quantitative parameters for the successful suspension culture of HEK293 cells.

Table 1: Routine Cell Culture and Maintenance

Parameter	Recommended Range	Notes
Seeding Density	0.2 - 0.5 x 10 <sup>6</sup> cells/mL	For routine passaging. <a href="#">[7]</a> <a href="#">[8]</a>
Maintenance Density	0.5 x 10 <sup>5</sup> - 3 x 10 <sup>6</sup> cells/mL	Maintain cultures within this range to ensure exponential growth. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Maximum Cell Density	~4 - 17 x 10 <sup>6</sup> cells/mL	Varies with specific HEK293 variant and media formulation. <a href="#">[10]</a> <a href="#">[11]</a>
Subculture Density	2 - 3 x 10 <sup>6</sup> cells/mL	Passage cells when they reach this density to maintain viability. <a href="#">[9]</a>
Incubation Temperature	37°C	Standard for mammalian cell culture. <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[12]</a>
CO <sub>2</sub> Concentration	5%	For maintaining pH of the culture medium. <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[12]</a>
Shaking Speed	110 - 150 rpm	Dependent on the shaker platform and culture vessel. <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Viability	>90-95%	Essential for optimal growth and transfection. <a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[14]</a>
Doubling Time	~24 - 34 hours	Can vary based on culture conditions and cell line variant. <a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Transient Transfection Parameters

Parameter	Recommended Value	Notes
Cell Density at Transfection	1.0 - 3.0 x 10 <sup>6</sup> cells/mL	Higher densities are often used for high-yield expression. <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[14]</a>
DNA Concentration	1 µg per 1 x 10 <sup>6</sup> cells	A common starting point, optimization may be required. <a href="#">[7]</a> <a href="#">[15]</a>
PEI:DNA Ratio (w/w)	1:1 to 6:1	Highly dependent on the specific PEI reagent and plasmid DNA.
Post-transfection Incubation	48 - 168 hours	Optimal harvest time depends on the protein of interest. <a href="#">[16]</a>

Table 3: Cryopreservation and Thawing

Parameter	Recommended Value	Notes
Freezing Density	1 - 10 x 10 <sup>6</sup> cells/mL	Higher densities can improve post-thaw viability. <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>
DMSO Concentration	10% (v/v)	Standard cryoprotectant. <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>
Cooling Rate	-1°C/minute	Controlled cooling is crucial for cell survival. <a href="#">[9]</a>
Thawing Temperature	37°C	Rapid thawing in a water bath is recommended. <a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: Adaptation of Adherent HEK293 Cells to Suspension Culture

This protocol describes a gradual adaptation method to transition adherent HEK293 cells to a serum-free suspension culture.

**Materials:**

- Adherent HEK293 cells
- Serum-containing adherent culture medium (e.g., DMEM + 10% FBS)
- Serum-free suspension culture medium (e.g., Freestyle™ 293 Expression Medium)
- T-flasks and shaker flasks
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution

**Procedure:**

- Initial Culture: Culture adherent HEK293 cells in their standard serum-containing medium until they reach 80-90% confluency.
- Gradual Serum Reduction:
  - Passage the cells into a new T-flask with a medium containing a reduced serum concentration (e.g., 5% FBS).
  - Continue to passage the cells every 2-3 days, gradually decreasing the serum concentration in steps (e.g., 2.5%, 1%, 0.5%).
  - At each step, ensure the cells maintain good viability (>90%) and growth characteristics before proceeding to the next reduction.
- Transition to Suspension:
  - Once the cells are adapted to low serum (e.g., ≤1% FBS), detach the cells from the T-flask using a gentle cell scraper or a dissociation reagent like TrypLE.

- Centrifuge the cell suspension at 125 x g for 5-7 minutes and resuspend the cell pellet in the target serum-free suspension medium.[\[2\]](#)
- Transfer the cell suspension to a shaker flask at a seeding density of approximately  $0.3 \times 10^5$  cells/mL.[\[4\]](#)
- Suspension Adaptation:
  - Place the shaker flask in a humidified incubator at 37°C with 5% CO<sub>2</sub> on an orbital shaker set to 150 rpm.[\[4\]](#)
  - Monitor cell growth and viability every 2-3 days. Initially, cell growth may be slow, and some cell clumping may be observed.
  - Subculture the cells when the density reaches approximately  $1 \times 10^6$  cells/mL, reseeding at  $0.3 \times 10^5$  cells/mL.[\[2\]](#)
  - The adaptation process is considered complete when the cells exhibit stable growth rates and high viability (>90%) in the serum-free suspension medium for at least 3-5 passages.[\[5\]](#)

## Protocol 2: Routine Subculturing of Suspension HEK293 Cells

### Materials:

- Suspension-adapted HEK293 cells
- Pre-warmed serum-free suspension culture medium
- Shaker flasks
- Serological pipettes
- Centrifuge (optional)
- Hemocytometer or automated cell counter

- Trypan blue solution

#### Procedure:

- Cell Count and Viability: Aseptically remove a sample of the cell suspension and determine the viable cell density and percent viability using a hemocytometer and trypan blue exclusion.[\[2\]](#)
- Dilution for Subculture:
  - Calculate the volume of the existing cell culture needed to seed a new shaker flask at the desired starting density (e.g.,  $0.5 \times 10^6$  cells/mL).[\[7\]](#)
  - Aseptically transfer the calculated volume of cell suspension to a new shaker flask containing the appropriate volume of fresh, pre-warmed medium.
- Centrifugation Method (Optional):
  - Alternatively, transfer the required volume of cell suspension to a centrifuge tube.
  - Pellet the cells by centrifuging at  $200 \times g$  for 5 minutes.[\[9\]](#)
  - Aspirate the supernatant and resuspend the cell pellet in the desired volume of fresh, pre-warmed medium.
- Incubation: Place the newly seeded shaker flask back into the incubator at  $37^{\circ}\text{C}$ , 5%  $\text{CO}_2$ , and 120-150 rpm.[\[9\]](#)[\[12\]](#)

## Protocol 3: Cryopreservation and Thawing of Suspension HEK293 Cells

#### Materials:

- Healthy, exponentially growing suspension HEK293 cells
- Cryopreservation medium (complete growth medium with 10% DMSO)[\[2\]](#)[\[9\]](#)
- Cryovials

- Controlled-rate freezing container (e.g., Mr. Frosty™)
- -80°C freezer and liquid nitrogen storage
- Water bath at 37°C

#### Cryopreservation Procedure:

- Cell Preparation: Start with a suspension culture in the mid-logarithmic growth phase with high viability (>95%).
- Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells at 200 x g for 5 minutes.[\[9\]](#)
- Resuspension: Discard the supernatant and gently resuspend the cell pellet in cold cryopreservation medium to a final density of  $5-10 \times 10^6$  cells/mL.[\[9\]](#)
- Aliquoting: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials.
- Controlled Freezing: Place the cryovials into a controlled-rate freezing container and store at -80°C for at least 24 hours.[\[4\]](#) This ensures a cooling rate of approximately -1°C per minute.[\[9\]](#)
- Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.[\[2\]](#)

#### Thawing Procedure:

- Rapid Thawing: Retrieve a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath until a small ice crystal remains.[\[9\]](#)
- Cell Transfer: Aseptically transfer the contents of the vial to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.
- Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to remove the cryopreservation medium.[\[9\]](#)

- Resuspension and Culture: Discard the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed medium in a shaker flask.
- Incubation: Place the flask in the incubator and monitor the culture closely for the first 24-48 hours.

## Protocol 4: Transient Transfection of Suspension HEK293 Cells using Polyethylenimine (PEI)

### Materials:

- Suspension-adapted HEK293 cells in exponential growth phase (>95% viability)
- Serum-free suspension culture medium
- Plasmid DNA of high purity
- Linear PEI (25 kDa), 1 mg/mL stock solution
- Sterile tubes for mixing

### Procedure:

- Cell Seeding: The day before transfection, seed the cells at a density that will result in a final density of approximately  $1.0 \times 10^6$  cells/mL on the day of transfection.<sup>[7][14]</sup>
- Preparation of DNA and PEI Mixtures (for a 30 mL transfection volume):
  - DNA Mixture: In a sterile tube, dilute 30 µg of plasmid DNA into 1.5 mL of serum-free medium. Mix gently.
  - PEI Mixture: In a separate sterile tube, add the appropriate amount of PEI (e.g., for a 3:1 PEI:DNA ratio, add 90 µL of 1 mg/mL PEI stock) to 1.5 mL of serum-free medium. Mix gently.
- Formation of DNA-PEI Complexes:
  - Add the PEI mixture to the DNA mixture (not the other way around).

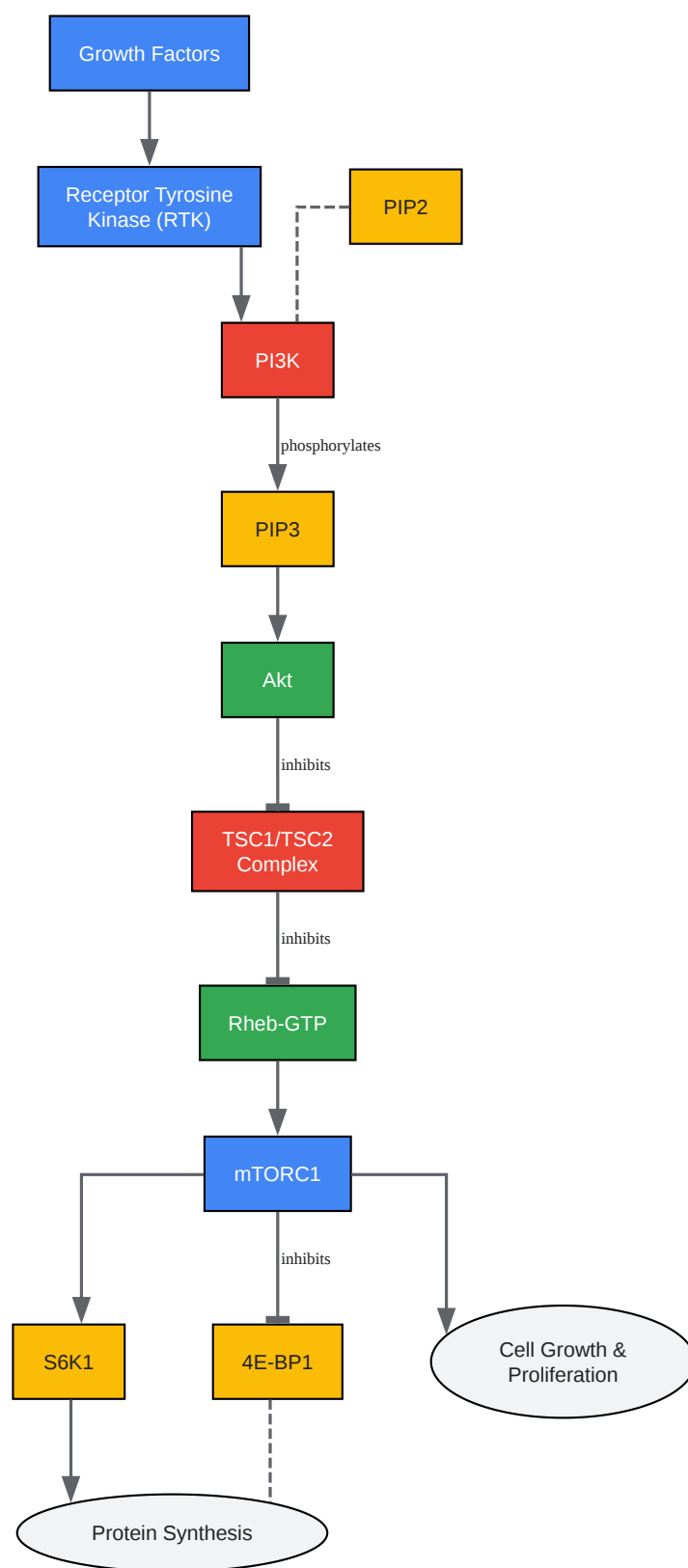


- Mix immediately by gentle vortexing or pipetting.
- Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.[\[14\]](#)
- Transfection:
  - Add the DNA-PEI complex mixture dropwise to the shaker flask containing the HEK293 cells.
  - Return the flask to the incubator and continue the culture under standard conditions.
- Post-Transfection:
  - Monitor protein expression at desired time points (e.g., 24, 48, 72 hours post-transfection).
  - Harvest the cells or supernatant for protein purification when expression levels are optimal. For secreted proteins, this is often between 5 to 7 days post-transfection.[\[10\]](#)

## Signaling Pathway and Experimental Workflow

### PI3K/Akt/mTOR Signaling Pathway in HEK293 Cells

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and protein synthesis.[\[10\]](#) In the context of recombinant protein production in HEK293 cells, the activation of this pathway is generally favorable. Growth factors in the culture medium bind to receptor tyrosine kinases (RTKs) on the cell surface, activating PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits and activates Akt. Activated Akt has several downstream targets, including the TSC1/TSC2 complex. Phosphorylation of this complex by Akt inhibits its GTPase-activating function towards Rheb, leading to the accumulation of GTP-bound Rheb, which in turn activates the mTORC1 complex.[\[10\]](#) Activated mTORC1 promotes protein synthesis by phosphorylating key translational regulators such as S6K1 and 4E-BP1.

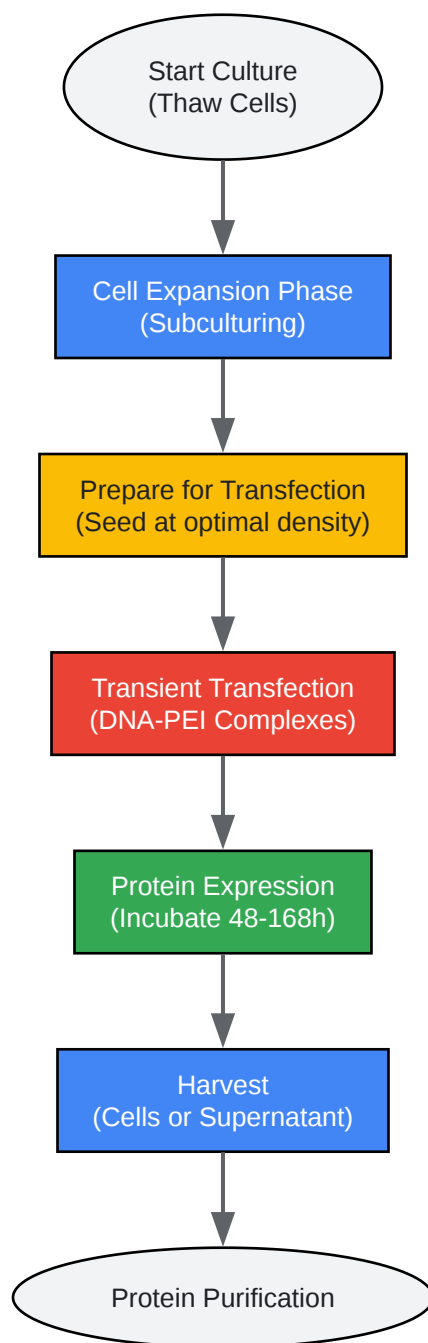


[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway regulating cell growth and protein synthesis.

## Experimental Workflow for Recombinant Protein Production

The following diagram illustrates a typical workflow for transient transfection and recombinant protein production in suspension HEK293 cells.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 3. Frontiers | HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors [frontiersin.org]
- 4. A Multi-Omics Analysis of Recombinant Protein Production in Hek293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant miR171 modulates mTOR pathway in HEK293 cells by targeting GNA12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The TSC-mTOR Pathway Mediates Translational Activation of TOP mRNAs by Insulin Largely in a Raptor- or Rictor-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/Akt promotes GRP78 accumulation and inhibits endoplasmic reticulum stress-induced apoptosis in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 15. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Suspension Culture of HEK293 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141226#protocol-for-suspension-culture-of-hek293-cells]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)